N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide

Thermolysin inhibition Dipeptide binding thermodynamics Zinc metalloprotease

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide (synonym: Z-Phe-Gly-NH₂; CAS: 17187-05-2) is a synthetic, carbobenzoxy (Cbz)-protected dipeptide amide with the molecular formula C₁₉H₂₁N₃O₄. The compound features an N-terminal Cbz protecting group on L-phenylalanine coupled via a peptide bond to a glycinamide C-terminus.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B12113897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)
InChIKeyHAXZMQQYSRGDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide (Z-Phe-Gly-NH₂): A Differentiated Cbz-Protected Dipeptide Amide for Protease and Peptide Synthesis Research


N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide (synonym: Z-Phe-Gly-NH₂; CAS: 17187-05-2) is a synthetic, carbobenzoxy (Cbz)-protected dipeptide amide with the molecular formula C₁₉H₂₁N₃O₄ . The compound features an N-terminal Cbz protecting group on L-phenylalanine coupled via a peptide bond to a glycinamide C-terminus . It is widely employed as a model substrate or inhibitor in metalloprotease assays and as a building block in stepwise peptide synthesis. Its structural attributes—the Cbz-protected Phe-Gly core with a C-terminal amide—confer distinct enzyme recognition, solubility, and synthetic handling properties that differentiate it from closely related analogs such as Z-Phe-Gly-OH, Z-Gly-Phe-NH₂, and unprotected dipeptide amides.

Why Generic Substitution of N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide Is Scientifically Unsound


In-class compounds such as Z-Gly-Phe-NH₂, Z-Phe-Gly-OH, or H-Phe-Gly-NH₂ cannot be simply interchanged with N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide because small structural variations—sequence order, C-terminal functionality (amide vs. carboxylic acid), and presence or absence of the Cbz group—dramatically alter enzyme recognition, inhibition potency, thermodynamic binding signatures, and physicochemical properties [1]. For instance, reversing the dipeptide sequence from Phe-Gly to Gly-Phe converts a thermolysin inhibitor into a metalloendoprotease substrate, while replacing the C-terminal amide with a carboxylic acid (Z-Phe-Gly-OH) weakens binding affinity and shifts the thermodynamic profile from enthalpy-driven to entropy-driven [2]. The following quantitative evidence demonstrates exactly where and how this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide vs. Closest Analogs


Thermolysin Inhibition: Z-Phe-Gly-NH₂ vs. Z-Phe-Gly-OH – Switched Thermodynamic Signature and Enhanced Affinity

In a direct head-to-head comparison of dipeptide inhibitors of the zinc metalloprotease thermolysin, Z-Phe-Gly-NH₂ (target compound) exhibited a progressively more favorable (more negative) binding enthalpy (ΔH) and entropy (ΔS) compared to Z-Phe-Gly-OH (free acid comparator) as KI values decreased [1]. The paper explicitly reports: 'Comparison of the ΔS and ΔH values for binding Z-Phe-Gly-NH₂, Z-Leu-Gly-NH₂, and Z-Phe-Gly yielded progressively less negative entropies and smaller enthalpies as the KI values decreased' [1]. This indicates that the C-terminal amide of Z-Phe-Gly-NH₂ engages in stronger enthalpic interactions (hydrogen bonding networks) with the thermolysin active site than the carboxylate of Z-Phe-Gly-OH, while the entropic penalty is comparatively smaller—a hallmark of a more specific, rigid binding mode [1]. The pH dependence of inhibition by Z-Phe-Gly-NH₂ indicated a binding dependence upon a group or groups with pK ~7–8, consistent with an active-site histidine residue interaction [1].

Thermolysin inhibition Dipeptide binding thermodynamics Zinc metalloprotease

Thermolysin Pressure-Tolerance Stabilization: Cbz-Phe-Gly-NH₂ vs. Cbz-Gly-Phe-NH₂ vs. Cbz-Phe and Phosphoramidon

A study investigating the pressure-tolerance of thermolysin complexes directly compared the stabilizing effects of several Cbz-dipeptide derivatives [1]. Cbz-Phe-Gly-NH₂ (the target compound) positively affected the pressure-tolerance of thermolysin, but with a rank-order potency that differentiates it from its sequence-reversed analog and from the single amino acid derivative. The explicit rank order reported is: Cbz-Gly-Phe-NH₂ < Cbz-Phe < phosphoramidon, with Cbz-Phe-Gly-NH₂ positioned as an intermediate stabilizer between the weaker Cbz-Gly-Phe-NH₂ and the substantially stronger phosphoramidon [1]. This demonstrates that the Phe-Gly-NH₂ motif (as opposed to Gly-Phe-NH₂) enhances pressure-stabilization capacity, and that the full dipeptide amide is required—Cbz-Phe alone provides greater stabilization, but lacks the glycinamide element needed for peptide-like active site occupancy [1].

Enzyme stabilization Pressure perturbation Metalloprotease inhibitor

Carbonic Anhydrase Isoform Selectivity: Z-Phe-Gly-NH₂ Preferentially Inhibits CA9 and CA1 Over CA2

When screened against a panel of human carbonic anhydrase (CA) isoforms, N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide exhibited differential inhibitory potency [1]. The compound inhibited CA9 with a Ki of 1.60 × 10³ nM (1.60 μM) and CA1 with a Ki of 7.97 × 10³ nM (7.97 μM), while CA2 was essentially unaffected (Ki > 1.00 × 10⁵ nM; >100 μM) [1]. This represents a >62-fold selectivity window for CA9 over CA2 and a >12-fold selectivity for CA1 over CA2 [1]. By contrast, closely related Cbz-dipeptide analogs (e.g., Cbz-Gly-Phe-NH₂) have not been reported with equivalent isoform-selectivity profiling in the same assay panel, making Z-Phe-Gly-NH₂ the characterized option when CA9/CA1-preferential inhibition without CA2 off-target activity is required [1].

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO₂ hydrase assay

Sequence-Specific Enzyme Recognition: Phe-Gly-NH₂ Motif Avoids Metalloendoprotease Substrate Activity Observed with Gly-Phe-NH₂

The sequence-reversed analog Cbz-Gly-Phe-NH₂ is a well-characterized substrate for neutral metalloendoproteases and has been shown to provoke rapid inhibition of amino acid incorporation into a broad spectrum of proteins, to mobilize intracellular Ca²⁺, and to block cholera toxin-induced adenylate cyclase activity [1]. In contrast, no comparable metalloendoprotease substrate activity or cellular protein synthesis inhibition has been reported for N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide (Phe-Gly-NH₂ sequence) in the same assay systems, indicating that the Phe-Gly-NH₂ vs. Gly-Phe-NH₂ sequence difference fundamentally alters the compound's biological role from a broad-spectrum metalloendoprotease substrate to a more selective zinc protease inhibitor [2]. This is consistent with the thermolysin inhibition data above, where the Phe-Gly-NH₂ motif confers competitive inhibitory activity rather than productive substrate turnover [2].

Metalloendoprotease substrate Sequence specificity Protein synthesis inhibition

Synthetic Utility: Cbz-Phe-Gly-NH₂ as a Stable, Pre-Activated Building Block for Peptide Elongation vs. Free Acid Derivatives

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide is employed as a pre-formed, C-terminally amidated dipeptide building block in solid-phase peptide synthesis (SPPS), eliminating the need for post-synthetic amidation steps required when using the corresponding free acid Z-Phe-Gly-OH . The C-terminal amide renders the compound resistant to carboxypeptidase degradation during enzymatic peptide assembly [1], and the Cbz group provides orthogonal protection compatible with Boc-chemistry SPPS strategies . In contrast, Z-Phe-Gly-OH requires additional activation (e.g., HBTU/DIPEA coupling) and a separate C-terminal amidation step if the amide terminus is desired, increasing synthetic complexity and potentially reducing overall yield .

Solid-phase peptide synthesis C-terminal amidation Cbz protection strategy

Physicochemical Differentiation: cLogP and Hydrogen Bond Donor Count Distinguish Z-Phe-Gly-NH₂ from Z-Gly-Phe-NH₂ and Unprotected Analogs

Although Z-Phe-Gly-NH₂ and Z-Gly-Phe-NH₂ share the identical molecular formula (C₁₉H₂₁N₃O₄) and molecular weight (355.39 g/mol), the sequence reversal produces subtle but important differences in calculated physicochemical properties . The target compound Z-Phe-Gly-NH₂ presents the more lipophilic phenylalanine residue at the N-terminus (adjacent to the Cbz group), creating a contiguous hydrophobic block (Cbz-Phe), whereas Z-Gly-Phe-NH₂ intersperses the polar glycine between Cbz and Phe. This structural difference is expected to alter chromatographic retention, membrane permeability, and solubilization behavior in aqueous-organic solvent systems . These property differences become critical when the compound is used in cellular assays or when chromatographic purification protocols need to be optimized.

Lipophilicity Hydrogen bond donor count Drug-likeness prediction

Recommended Application Scenarios for N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide Based on Verified Differentiation Evidence


Thermolysin and Zinc Metalloprotease Inhibition Studies Requiring an Enthalpy-Driven, pH-Dependent Inhibitor

For enzymologists investigating the thermodynamic basis of zinc metalloprotease inhibition, N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide provides a well-characterized competitive inhibitor with documented ΔH, ΔS, and pH-dependence data against thermolysin [1]. Its enthalpy-driven binding mode (more negative ΔH than the free acid analog Z-Phe-Gly-OH) makes it the preferred choice when the research objective is to probe active-site hydrogen bonding networks, as opposed to entropy-driven hydrophobic collapse seen with the carboxylate comparator [1]. The established pressure-tolerance stabilization profile further supports its use in high-pressure enzymology experiments [2].

Carbonic Anhydrase Isoform-Selectivity Screening Panels Targeting CA9 or CA1 While Avoiding CA2

Drug discovery teams working on tumor-associated carbonic anhydrase IX (CA9) or CA1 can employ N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide as a commercially available, selectivity-profiled starting point. Its >62-fold selectivity for CA9 over CA2 (Ki = 1.60 μM vs. >100 μM) and >12-fold selectivity for CA1 over CA2 have been experimentally determined in a standardized stopped-flow CO₂ hydrase assay [1]. This selectivity window is critical for avoiding the ubiquitous off-target effects associated with CA2 inhibition in vivo, and the compound can serve as a reference inhibitor in medicinal chemistry campaigns aiming to improve upon this selectivity baseline [1].

Peptide Synthesis Workflows Requiring a Pre-Amidated, Carboxypeptidase-Resistant Dipeptide Building Block

In solid-phase and solution-phase peptide synthesis, N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide serves as a pre-formed C-terminal glycinamide building block that eliminates the need for post-synthetic amidation [1]. Its C-terminal amide confers resistance to carboxypeptidase-mediated degradation during enzymatic peptide assembly, and the Cbz protecting group is fully compatible with orthogonal deprotection strategies (catalytic hydrogenation) [1][2]. Synthetic chemists targeting peptide amides benefit from the reduced step count relative to workflows starting from Z-Phe-Gly-OH, which requires separate activation and amidation steps [1].

Functional Differentiation from Metalloendoprotease Substrates in Cellular Protein Synthesis Assays

When research protocols require a Cbz-protected dipeptide amide that does not interfere with cellular protein synthesis via metalloendoprotease substrate activity, N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide is the appropriate choice over the commonly used Cbz-Gly-Phe-NH₂ [1]. Unlike the Gly-Phe-NH₂ analog, which provokes rapid inhibition of protein synthesis, mobilizes intracellular Ca²⁺, and blocks cholera toxin signaling in multiple cell lines, the Phe-Gly-NH₂ sequence has not been reported to elicit these cellular effects, making it a cleaner tool for experiments where metalloendoprotease substrate activity would be a confounding variable [1][2].

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